![molecular formula C8H15NO B14664767 8-Methyl-8-azabicyclo[3.2.1]octan-2-ol CAS No. 36127-54-5](/img/structure/B14664767.png)
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol is a bicyclic organic compound with the molecular formula C8H15NO. It is a derivative of tropane, a class of alkaloids known for their biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-2-ol typically involves the reduction of tropinone, a ketone derivative of tropane. One common method is the catalytic hydrogenation of tropinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another approach involves the reduction of tropinone using sodium borohydride (NaBH4) in an alcoholic solvent .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution Reagents: Various alkylating or acylating agents depending on the desired substitution.
Major Products Formed
Oxidation: Tropinone
Reduction: this compound
Substitution: Various substituted tropane derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to and modulating the activity of neurotransmitter receptors . This interaction can lead to various physiological effects, including changes in heart rate, muscle relaxation, and modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropine: 1αH,5αH-Tropan-3α-ol
Tropinone: 8-Azabicyclo[3.2.1]octan-3-one
Scopolamine: 6,7-Epoxy-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol is unique due to its specific structural features and its role as a key intermediate in the synthesis of various biologically active compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
36127-54-5 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
8-methyl-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-8,10H,2-5H2,1H3 |
Clé InChI |
MPWKJKJYJHDFLV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1C(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


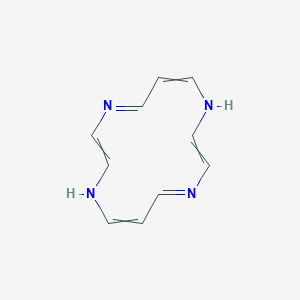

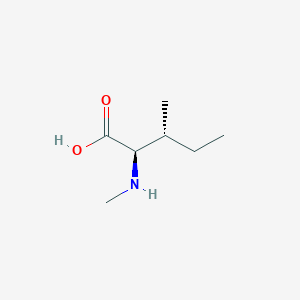
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
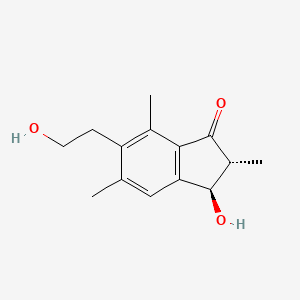

![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
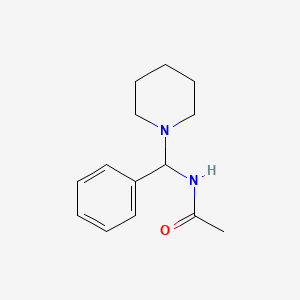
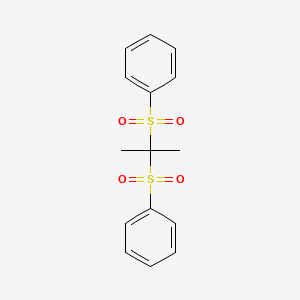
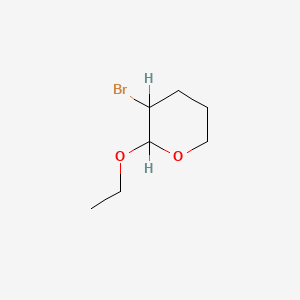
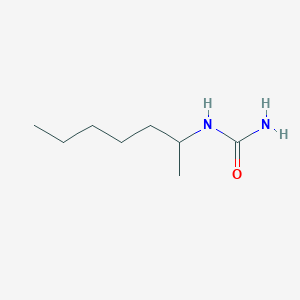
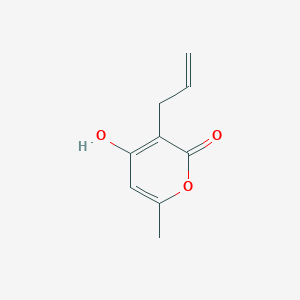

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
